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Compound of Interest

Compound Name: Rigosertib

Cat. No.: B1238547 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rigosertib (ON 01910.Na) is a novel, non-ATP competitive small molecule

inhibitor being investigated for the treatment of Myelodysplastic Syndromes (MDS), particularly

in patients who have failed hypomethylating agents (HMAs).[1][2] Initially identified as a Polo-

like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted,

targeting several key signaling pathways implicated in cancer cell proliferation and survival.[3]

[4] These application notes provide an overview of Rigosertib's mechanisms, summarize key

clinical trial data, and detail relevant experimental protocols for its study in MDS.

Mechanism of Action
Rigosertib is considered a multi-target inhibitor.[3] Its anti-tumor activity in MDS is attributed to

its ability to interfere with several critical cellular signaling pathways, including the RAS-RAF-

MEK, PI3K/Akt, and PLK1 pathways.[3][4]

RAS Mimetic: Rigosertib acts as a RAS mimetic, binding to the RAS-binding domain (RBD)

of effector proteins like RAF kinases, PI3K, and Ral-GDS.[1][5] This competitive binding

prevents the interaction of these effectors with RAS, thereby blocking downstream signaling

cascades crucial for cell growth and survival.[5][6]

PI3K/Akt Pathway Inhibition: Rigosertib directly inhibits the Phosphoinositide 3-kinase

(PI3K) pathway, leading to decreased phosphorylation of Akt and reduced translation of

cyclin D1.[7] This disruption can induce apoptosis and inhibit cell cycle progression.[4][8]
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PLK1 Inhibition: As a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), Rigosertib
disrupts the G2/M cell-cycle transition.[9][10] This leads to mitotic arrest, abnormal spindle

formation, and ultimately, apoptosis in cancer cells.[8][9][11]
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Figure 1: Rigosertib's multifaceted mechanism of action.
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Clinical Application and Data in MDS
Rigosertib has been evaluated in multiple clinical trials for MDS, primarily in patients with

higher-risk disease who have failed previous treatments. The most significant studies are the

Phase III ONTIME and INSPIRE trials.

Table 1: Summary of Key Phase III Clinical Trials of Intravenous Rigosertib in Higher-Risk

MDS

Trial Name
ClinicalTrial
s.gov ID

Patient
Population

Treatment
Arms

Primary
Endpoint

Status

ONTIME
NCT012415
00

Higher-risk
MDS after
HMA
failure[12]

1.
Rigosertib2.
Best
Supportive
Care (BSC)
+/- low-
dose
cytarabine[
12]

Overall
Survival
(OS)

Completed;
Did not
meet
primary
endpoint[12
]

| INSPIRE | NCT02562443 | Higher-risk MDS after HMA failure[13][14] | 1. Rigosertib + BSC2.

Physician's Choice (PC) + BSC[13][14] | Overall Survival (OS) | Completed; Did not meet

primary endpoint[14][15] |

Table 2: Efficacy Data from Rigosertib Phase III Trials in Higher-Risk MDS

Trial Metric
Rigosertib
Arm

Control
Arm

P-value Citation(s)

ONTIME

Median
Overall
Survival
(mOS)

8.2 months 5.9 months 0.33 [3][12]

| INSPIRE | Median Overall Survival (mOS) | 6.4 months | 6.3 months | 0.33 |[14][15][16][17] |
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Despite not meeting their primary endpoints for overall survival in the intent-to-treat

populations, subgroup analyses have been conducted to identify patient populations that might

benefit from the treatment.[3][18] The safety profile of IV rigosertib was found to be generally

well tolerated.[15][17][19]

An oral formulation of rigosertib has also been studied. A Phase I/II trial in MDS patients

showed that oral rigosertib was bioavailable and demonstrated clinical activity, including bone

marrow complete remissions and hematological improvements.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10145883/
https://www.medscape.com/viewarticle/860465
https://www.benchchem.com/product/b1238547?utm_src=pdf-body
https://www.targetedonc.com/view/rigosertib-misses-primary-end-point-in-phase-3-study-of-higher-risk-myelodysplastic-syndrome
https://www.symbiopharma.com/en/news/pdf/20200825e.pdf
https://www.globenewswire.com/news-release/2020/08/24/2082504/0/en/Onconova-Therapeutics-Announces-Topline-Results-from-the-Pivotal-Phase-3-INSPIRE-Trial.html
https://www.benchchem.com/product/b1238547?utm_src=pdf-body
https://www.benchchem.com/product/b1238547?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685467/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population:
Higher-Risk MDS

(Post-HMA Failure)

Randomization
(2:1)

Arm A:
IV Rigosertib + BSC

~240 patients

Arm B:
Physician's Choice + BSC

~120 patients

Treatment Cycles

Primary Endpoint:
Overall Survival (OS)

Analysis

Result:
No significant difference

in OS between arms

Click to download full resolution via product page

Figure 2: Simplified workflow for the INSPIRE Phase III trial.
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Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PLK1 Inhibition
This protocol is adapted from methodologies used in preclinical studies to assess the inhibitory

effect of Rigosertib on PLK1.[10]

Objective: To determine the IC50 of Rigosertib for PLK1.

Materials:

Recombinant PLK1 enzyme

Rigosertib (stock solution in DMSO)

Substrate (e.g., recombinant Cdc25C or casein)

Kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01% NP-

40, pH 7.5)

ATP solution (1 mM)

γ-³²P-ATP

2x Laemmli buffer

SDS-PAGE apparatus and reagents

Phosphorimager or X-ray film

Procedure:

Prepare serial dilutions of Rigosertib in the kinase reaction buffer.

In a microcentrifuge tube, incubate 10 ng of recombinant PLK1 with the various

concentrations of Rigosertib in a 15 µL reaction volume. Incubate for 30 minutes at room

temperature.[10]
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Initiate the kinase reaction by adding 2 µL of 1 mM ATP, 2 µL of γ-³²P-ATP, and 1 µL of

substrate (100 ng Cdc25C or 1 µg casein). The total reaction volume is 20 µL.[10]

Incubate the reaction for 20 minutes at 30°C.[10]

Terminate the reaction by adding 20 µL of 2x Laemmli buffer and boiling for 2 minutes.[10]

Separate the phosphorylated substrates from free ATP using 18% SDS-PAGE.[10]

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the

radiolabeled, phosphorylated substrate.

Quantify band intensity to determine the extent of inhibition at each Rigosertib concentration

and calculate the IC50 value.

Protocol 2: Cell Viability and Apoptosis Assay in MDS
Cell Lines
This protocol outlines a general procedure to evaluate Rigosertib's effect on the viability and

induction of apoptosis in MDS-derived cell lines (e.g., MDS-L) or other myeloid leukemia cell

lines (e.g., HL-60).[8]

Objective: To assess the cytotoxic and pro-apoptotic effects of Rigosertib on MDS cells.

Materials:

MDS cell line (e.g., MDS-L)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Rigosertib (stock solution in DMSO)

Cell viability reagent (e.g., MTS or WST-1)

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

96-well and 6-well culture plates
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Flow cytometer

Procedure:

Part A: Cell Viability (MTS Assay)

Seed 1 x 10⁵ cells/mL per well in a 96-well plate.

After 24 hours, treat the cells with a range of Rigosertib concentrations (e.g., 1 nM to 10

µM). Include a DMSO-only vehicle control.[10]

Incubate for 72-96 hours.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a

plate reader.

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50.

Part B: Apoptosis (Annexin V/PI Staining)

Seed cells in 6-well plates and treat with relevant concentrations of Rigosertib (e.g., at and

above the IC50) for 24-48 hours.

Harvest cells by centrifugation and wash with cold PBS.

Resuspend cells in 1x Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

Incubate in the dark for 15 minutes at room temperature.

Analyze the samples by flow cytometry immediately. Quantify the percentage of cells in early

apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 3: Clinical Administration of Intravenous (IV)
Rigosertib (Based on INSPIRE Trial)
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This protocol is for informational purposes only and is based on the dosing schedule from the

Phase III INSPIRE trial.[13][15][20] Administration must be performed by qualified medical

personnel in a clinical setting.

Objective: To administer IV Rigosertib to eligible patients with higher-risk MDS.

Materials:

Sterile Rigosertib concentrate for infusion

Appropriate aqueous infusion solution (e.g., Normal Saline)

Infusion pump and administration set

Central venous access

Procedure:

Patient Eligibility: Enroll patients with higher-risk MDS who have failed HMA therapy, as per

the study's inclusion/exclusion criteria.[13][15]

Dosage and Preparation: The target dose is 1800 mg/24 hours.[13][20] The sterile

concentrate is diluted in an aqueous infusion solution as per the pharmacy manual.

Administration Schedule:

Cycles 1-8: Administer Rigosertib as a continuous intravenous (CIV) infusion over 72

hours (Days 1, 2, and 3) of a 2-week cycle.[13][20]

Subsequent Cycles: After the first 8 cycles, the infusion is administered over 72 hours

(Days 1, 2, and 3) of a 4-week cycle.[13][20]

Monitoring: Monitor patients for adverse events throughout the infusion and the study period.

Common adverse events include anemia, thrombocytopenia, neutropenia, and febrile

neutropenia.[12]

Continuation: Treatment is continued until disease progression or unacceptable toxicity.[13]
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Protocol 4: Clinical Administration of Oral Rigosertib
(Based on Phase I/II Studies)
This protocol is for informational purposes and is based on dosing schedules from clinical trials

of oral Rigosertib.[7][21] Administration must be supervised by qualified medical personnel.

Objective: To administer oral Rigosertib to eligible patients with MDS.

Materials:

Rigosertib oral capsules (e.g., 70 mg and 280 mg strengths)[7]

Procedure:

Patient Eligibility: Enroll patients with MDS as per the specific study protocol (e.g., lower-risk,

transfusion-dependent).[22]

Dosage and Schedule (Example from a Phase I/II trial):

The Maximum Tolerated Dose (MTD) was determined to be 560 mg administered twice

daily (b.i.d.).[7]

Administer the dose for 14 consecutive days of a 21-day cycle.[7]

Alternatively, in combination studies with azacitidine, a dose of 560 mg in the morning and

280 mg in the evening was used for 3 weeks of a 4-week cycle.[21]

Administration Conditions:

Administer capsules in a fasting state (e.g., morning dose on an empty stomach, afternoon

dose at least 2 hours after a meal).[7][23] Oral bioavailability is higher in a fasting state.[7]

Monitoring: Monitor for dose-limiting toxicities (e.g., dysuria) and other adverse events such

as diarrhea, fatigue, and nausea.[7][21]

Continuation: Treatment is continued until disease progression, lack of response, or

unacceptable toxicity.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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